2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazine core, followed by the introduction of the 4-methylphenyl and 2-methylpiperidin-1-yl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 2-(4-methoxyphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
Compared to similar compounds, 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione may exhibit unique biological activities or chemical properties due to the presence of the 4-methylphenyl group. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-10-12-18(13-11-16)25-22(27)24(15-21(26)23-14-6-5-7-17(23)2)19-8-3-4-9-20(19)30(25,28)29/h3-4,8-13,17H,5-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRAZDXSIRMQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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